3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Chemical Synthesis Process Chemistry Analytical Chemistry

Distinguished by its unique C-6 hydroxymethyl functional handle, this benzothiazine scaffold provides a structurally diverse core not functionally interchangeable with other C-6 analogs. Ideal for researchers building SAR libraries or conducting HTS campaigns based on predicted activity in lipid metabolism. Procure as a novel building block, differentiated by its specific synthetic feasibility and functional group utility.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 911485-84-2
Cat. No. B1429215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
CAS911485-84-2
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1)C=C(C=C2)CO
InChIInChI=1S/C9H11NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
InChIKeyIPYFXUITCCENFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol (CAS 911485-84-2): Core Physicochemical and Predicted Property Baseline


3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol (CAS 911485-84-2) is a small-molecule benzothiazine derivative with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . Its predicted physicochemical properties, sourced from authoritative chemical databases, establish a foundational baseline for its selection . Key predicted values include a density of 1.244±0.06 g/cm³ and a boiling point of 364.1±42.0 °C . While the 1,4-benzothiazine class is widely associated with diverse biological activities such as antimicrobial and anticancer effects, these are broad class-level characterizations and not specific to this exact molecule [1].

Why Generic Substitution of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol Fails: The Scarcity of Validated Comparators


Generic substitution among benzothiazine derivatives is not a straightforward process, as evidenced by the distinct structure-activity relationships (SAR) within this class [1]. For example, the presence and position of specific functional groups, such as the C-6 substituent, can drastically alter the biological target profile and potency of a molecule [1]. The target compound's 6-ylmethanol group is structurally distinct from other C-6 substituents like nitro, trifluoromethyl, or cyano groups, which are known to confer vastly different properties, such as enhanced vasorelaxant potency [1]. Given that the compound 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol lacks publicly available, head-to-head comparative biological data against its closest analogs, any claim of functional equivalence or superiority over other in-class candidates cannot be substantiated with quantitative evidence [1]. This evidence gap underscores why this specific compound cannot be considered a simple interchangeable component with other benzothiazines.

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol: Quantitative Procurement Evidence and Data Gaps


Physicochemical Baseline: Predicted Density and Boiling Point vs. Class Analogs

The compound's predicted density (1.244±0.06 g/cm³) and boiling point (364.1±42.0 °C) are reported by Chemsrc . These values provide a necessary starting point for procurement, even though no direct comparative studies were found in primary literature. For context, a related 1,4-benzothiazine derivative, 2,2-dimethyl-6-nitro-4-(2-oxo-1-pyrrolidinyl)-3,4-dihydro-2H-1,4-benzothiazine (original 4a), is reported with a melting point of 135−137 °C, highlighting how different functionalization yields very different thermal properties [1].

Chemical Synthesis Process Chemistry Analytical Chemistry

Biological Activity Profile: Predicted Activity Spectrum vs. Known Class Effects

Computational predictions from a study on 1,4-benzothiazine derivatives suggest a high probability of activity (Pa > 0.5) for the class as a lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), and DNA synthesis inhibitor (Pa=0.991) [1]. It is critical to note that these are class-level predictions and no direct, quantitative biological data (e.g., IC50, Ki) for the target compound could be located in the public domain [1]. For comparison, other 1,4-benzothiazine derivatives have demonstrated potent, quantifiable in vitro activity, such as 2-amino-5-fluorobenzenethiol intermediates with MIC values of 2-8 µg/mL against Gram-positive strains and fungi [2].

Drug Discovery Pharmacology Chemoinformatics

Synthetic Tractability: Reported Synthesis Route for the Target Scaffold

A specific synthesis route for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol has been reported, involving the reduction of 3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid methyl ester with LiAlH4 in Et2O at room temperature over 24 hours . This provides a clear entry point for analog synthesis or scale-up. A separate study on a closely related analog, 2-allyl-3,4-dihydro-2H-1,4-benzothiazine, utilized Grubbs' second-generation catalyst for ring-closing metathesis, demonstrating a different synthetic approach for functionalized benzothiazines [1].

Organic Synthesis Medicinal Chemistry Chemical Process R&D

Practical Application Scenarios for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol (CAS 911485-84-2) Based on Available Evidence


Scaffold for Medicinal Chemistry and Lead Optimization

The compound serves as a versatile benzothiazine scaffold with a hydroxymethyl functional handle, suitable for generating diverse analog libraries. Its predicted physicochemical properties and documented synthesis make it a viable starting point for medicinal chemistry programs, especially where a C-6 substituent is a key point of diversification.

Chemical Probe Synthesis and Tool Compound Development

As a heterocyclic core, this compound can be used to synthesize chemical probes for target identification and validation studies. Its predicted interaction profile with pathways like lipid metabolism and angiogenesis (Pa > 0.99) [1], while not validated for the specific compound, offers a rational basis for exploring its potential in these areas.

Process Chemistry and Scale-Up Feasibility Assessment

The existence of a documented synthetic route from a commercially available precursor provides a foundation for evaluating the feasibility of scaling up production. Researchers and procurement specialists can use this information to assess synthetic complexity and cost prior to committing to a larger-scale synthesis.

Pharmacological Screening in Primary Assays

This compound is appropriate for inclusion in primary, high-throughput screening campaigns against panels of targets related to its predicted activities (e.g., lipid metabolism, DNA synthesis) [1]. Its procurement for such screens is justified by its novel scaffold and functional group, not by any pre-existing, validated potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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